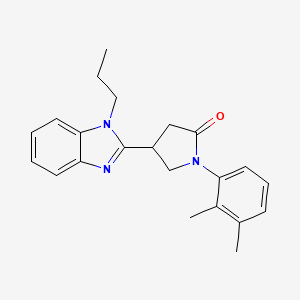

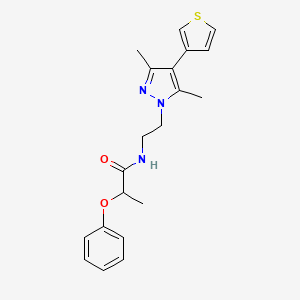

1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one" is a complex organic molecule that likely exhibits interesting chemical and biological properties due to its structural features. It contains a pyrrolidin-2-one core, which is a lactam (a cyclic amide), substituted with a benzimidazole and a dimethylphenyl group. Benzimidazole derivatives are known for their wide range of biological activities, including DNA binding properties as seen in bis-2-(pyridyl)-1H-benzimidazoles , and as thromboxane A2 receptor antagonists . The dimethylphenyl group could contribute to the compound's hydrophobic character and potentially affect its binding interactions.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidin-2-one ring, possibly through a Paal-Knorr synthesis as seen in the preparation of related pyrrole derivatives . The benzimidazole moiety could be introduced using a method similar to the synthesis of 1-(pyridine-3-methyl) 2-ethylbenzimidazole, which involves the reaction of a suitable benzimidazole precursor with a chloromethylpyridine derivative . The dimethylphenyl group could be added through a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit a planar benzimidazole ring system, which is common in such derivatives and contributes to their ability to interact with biological targets such as DNA . The pyrrolidin-2-one ring introduces a lactam functionality, which could form hydrogen bonds and influence the compound's binding properties. The dimethylphenyl group might introduce steric hindrance and affect the overall conformation of the molecule.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The lactam nitrogen could participate in nucleophilic addition reactions, while the benzimidazole moiety might engage in electrophilic substitution reactions. The presence of the dimethylphenyl group could affect the compound's reactivity by hindering access to certain sites on the molecule or by stabilizing certain intermediates through inductive effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one" would be influenced by its molecular structure. The compound is likely to be relatively hydrophobic due to the presence of the dimethylphenyl and propyl groups, which could affect its solubility in aqueous and organic solvents. The benzimidazole ring might contribute to the compound's melting point and stability. The lactam functionality could influence the compound's hydrogen bonding capacity, potentially affecting its boiling point and solubility in polar solvents.

The analysis of the provided papers does not directly discuss the compound but offers insights into the synthesis, structure, and properties of related compounds, which can be used to infer potential characteristics of "1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one".

科学的研究の応用

Catalytic Applications and Ethene Dimerization

Research conducted by Escobar et al. (2015) focuses on the use of a cationic methallyl 2-pyridine-4,7-dimethoxybenzimidazole nickel precatalyst that is highly selective in ethene dimerizations to 1-butene. This catalyst also facilitates the isomerization of 1-butene and 1-octene to internal olefins. Co-catalytic additives like B(C6F5)3 or BF3·OEt2 enhance the reaction rates of ethene dimerization. The study applies ESI-MS to identify a [L1NiH]+ cation as the catalytically active species, suggesting potential applications in fine chemical synthesis and polymer production (Escobar et al., 2015).

Photophysical Properties and Ligand Design

Salassa et al. (2008) synthesized three new Re(CO)3Cl complexes containing N,N-bidentate ligands and explored their photophysical properties through absorption and emission spectroscopy. The study provides insights into the electronic structures and excited states of these complexes, revealing their potential in the development of photoactive materials for applications in light-emitting devices and sensors (Salassa et al., 2008).

Synthetic Methodologies and Chemical Reactivity

Magubane et al. (2017) developed compounds 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine and its derivatives, showcasing their application in the asymmetric transfer hydrogenation of ketones. The research delineates how catalyst structure, reaction conditions, and ketone substrate identity influence the transfer hydrogenation reactions, underscoring the synthetic versatility of these compounds for organic transformations (Magubane et al., 2017).

Fluorescent Probes and CO2 Detection

Wang et al. (2015) designed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for the quantitative detection of low levels of carbon dioxide. The probes exhibit an aggregation-enhanced emission feature, offering a novel method for the selective, real-time, and quantitative detection of CO2, with implications for biological and medical applications (Wang et al., 2015).

特性

IUPAC Name |

1-(2,3-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-4-12-24-20-10-6-5-9-18(20)23-22(24)17-13-21(26)25(14-17)19-11-7-8-15(2)16(19)3/h5-11,17H,4,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZQABGMESUSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl acetate](/img/structure/B3013411.png)

![3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3013413.png)

![6-(4-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3013417.png)

![2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide](/img/structure/B3013419.png)

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amine](/img/structure/B3013426.png)

![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)

![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)